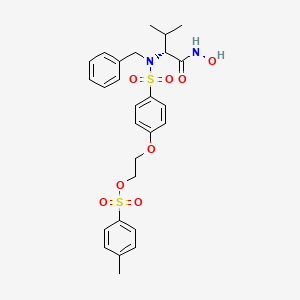![molecular formula C21H13F7N4O3 B11930888 5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PYR01 is a potent nonnucleoside reverse transcriptase inhibitor of HIV-1. It concurrently acts as a targeted activator to eliminate cells expressing HIV-1 . This compound has shown significant promise in the field of HIV research due to its dual functionality in inhibiting viral replication and selectively killing infected cells .
Vorbereitungsmethoden
The synthesis of PYR01 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is available for research purposes and can be synthesized in bulk upon request .
Analyse Chemischer Reaktionen
PYR01 undergoes various chemical reactions, primarily focusing on its interaction with HIV-1 reverse transcriptase. It binds to the reverse transcriptase-p66 domain of monomeric Gag-Pol and acts as an allosteric modulator to accelerate dimerization . This results in premature intracellular viral protease activation and selective HIV-1 infected cell death . Common reagents and conditions used in these reactions include specific inhibitors and activators that facilitate the binding and modulation processes .
Wissenschaftliche Forschungsanwendungen
PYR01 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying nonnucleoside reverse transcriptase inhibitors. In biology and medicine, it is used to investigate the mechanisms of HIV-1 replication and the potential for targeted cell killing . The compound’s ability to selectively eliminate HIV-1 infected cells makes it a valuable tool in the development of new therapeutic strategies for HIV-1 cure .
Wirkmechanismus
The mechanism of action of PYR01 involves its binding to the reverse transcriptase-p66 domain of monomeric Gag-Pol. This binding acts as an allosteric modulator, accelerating dimerization and resulting in premature intracellular viral protease activation . This process leads to the selective killing of HIV-1 infected cells. The molecular targets and pathways involved include the reverse transcriptase-p66 domain and the intracellular viral protease .
Vergleich Mit ähnlichen Verbindungen
PYR01 is unique in its dual functionality as both an inhibitor of HIV-1 reverse transcriptase and a targeted activator for eliminating HIV-1 infected cells. Similar compounds include other nonnucleoside reverse transcriptase inhibitors such as Pyr02, which also inhibits HIV-1 viral replication but lacks the potent cell-killing activity of PYR01 . The structural differences between PYR01 and Pyr02 result in varying degrees of efficacy in inducing dimerization and subsequent cell death .
Eigenschaften
Molekularformel |
C21H13F7N4O3 |
|---|---|
Molekulargewicht |
502.3 g/mol |
IUPAC-Name |
5-(difluoromethyl)-3-[1-[(5-fluoro-2-oxo-1H-pyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)pyrimidin-5-yl]oxy-2-methylbenzonitrile |
InChI |
InChI=1S/C21H13F7N4O3/c1-9-11(5-29)2-10(17(23)24)4-14(9)35-15-16(21(27,28)20(25)26)31-8-32(19(15)34)7-12-3-13(22)6-30-18(12)33/h2-4,6,8,17,20H,7H2,1H3,(H,30,33) |
InChI-Schlüssel |
VZPBEVWOYXRBLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1OC2=C(N=CN(C2=O)CC3=CC(=CNC3=O)F)C(C(F)F)(F)F)C(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


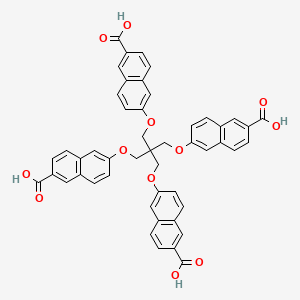
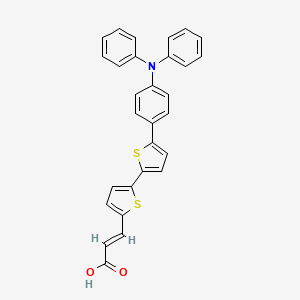
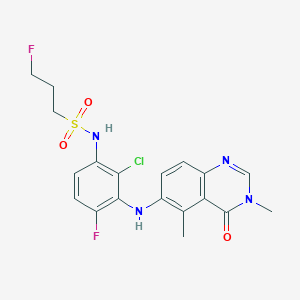
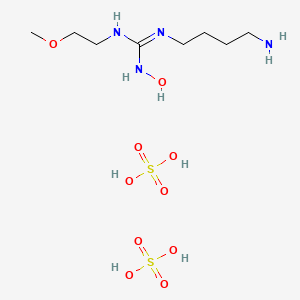
![(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide](/img/structure/B11930853.png)



![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)

![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
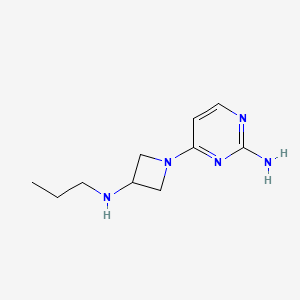
![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)
